![molecular formula C15H9Cl2NO2 B2359279 3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile CAS No. 136562-75-9](/img/structure/B2359279.png)
3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile
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Overview
Description
“3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile” is a chemical compound with the CAS Number: 136562-75-9 . It has a molecular weight of 306.15 and its IUPAC name is 3-[2-(3,5-dichlorophenoxy)phenyl]-3-oxopropanenitrile . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H9Cl2NO2/c16-10-7-11(17)9-12(8-10)20-15-4-2-1-3-13(15)14(19)5-6-18/h1-4,7-9H,5H2 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 306.15 .Scientific Research Applications
Environmental Science
Research in environmental science utilizes this compound to study the degradation of chlorinated organic molecules in ecosystems. Understanding its breakdown products and pathways helps in assessing the environmental impact of related chemicals.
Each of these applications leverages the unique chemical structure of 3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile to explore and develop new technologies and solutions across various fields of science .
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
3-[2-(3,5-dichlorophenoxy)phenyl]-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-10-7-11(17)9-12(8-10)20-15-4-2-1-3-13(15)14(19)5-6-18/h1-4,7-9H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXAACAXRVCUCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)OC2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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